molecular formula C13H7ClN2O2 B3839157 N-(5-Chloro-2-pyridyl)phthalimide CAS No. 36935-88-3

N-(5-Chloro-2-pyridyl)phthalimide

Cat. No.: B3839157
CAS No.: 36935-88-3
M. Wt: 258.66 g/mol
InChI Key: XNQAHKGAKUEWGJ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-pyridyl)phthalimide is an organic compound with the chemical formula C13H7ClN2O2. It is a derivative of phthalimide, where the phthalimide ring is substituted with a 5-chloro-2-pyridyl group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Chloro-2-pyridyl)phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 5-chloro-2-aminopyridine in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-pyridyl)phthalimide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: Reduction of the phthalimide ring can lead to the formation of corresponding amines.

    Oxidation Reactions: Oxidation can yield phthalic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2-pyridyl)phthalimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-pyridyl)phthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-pyridyl)phthalimide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 5-chloro-2-pyridyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQAHKGAKUEWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339257
Record name N-(5-Chloro-2-pyridyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36935-88-3
Record name N-(5-Chloro-2-pyridyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution at 120° C. containing 30 grams of phthalic anhydride in 500 ml. of xylene, 26 grams of 2-amino-5-chloropyridine was added in one portion. The stirred solution was heated at reflux for 4 to 5 hours during which time 3.6 ml. of water was removed. After stirring at 25°-30° C. for 18 hours, the slurry was cooled to 5° C., the solids collected by filtration and air dried at 25°-30° C. An 89 percent yield of N-(5-chloro-2-pyridyl)phthalimide, m.p. 153°-5° C., was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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